molecular formula C5H5FIN3 B12444980 5-Fluoro-2-hydrazinyl-3-iodopyridine

5-Fluoro-2-hydrazinyl-3-iodopyridine

Cat. No.: B12444980
M. Wt: 253.02 g/mol
InChI Key: GHYLHLSBWGTMNY-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydrazinyl-3-iodopyridine is a heterocyclic compound that contains fluorine, iodine, and hydrazine functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of 2-aminopyridine derivatives followed by fluorination and iodination reactions . The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) for fluorination and iodine reagents for iodination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydrazinyl-3-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

5-Fluoro-2-hydrazinyl-3-iodopyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydrazinyl-3-iodopyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H5FIN3

Molecular Weight

253.02 g/mol

IUPAC Name

(5-fluoro-3-iodopyridin-2-yl)hydrazine

InChI

InChI=1S/C5H5FIN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10)

InChI Key

GHYLHLSBWGTMNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)NN)F

Origin of Product

United States

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